molecular formula C17H24N2O2 B2489391 N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide CAS No. 1797278-51-3

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B2489391
CAS No.: 1797278-51-3
M. Wt: 288.391
InChI Key: IROVOKQJPOTYSX-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a piperidine ring with a cyclobutanecarboxamide moiety, making it a subject of interest in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions. The final step involves coupling the piperidine derivative with cyclobutanecarboxylic acid or its derivatives under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the cyclobutanecarboxamide moiety can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce cyclobutanemethanol.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide

Uniqueness

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-9-11-19(12-10-16)15-7-5-14(6-8-15)18-17(20)13-3-2-4-13/h5-8,13,16H,2-4,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROVOKQJPOTYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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